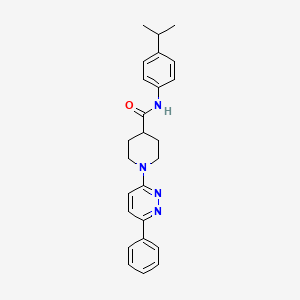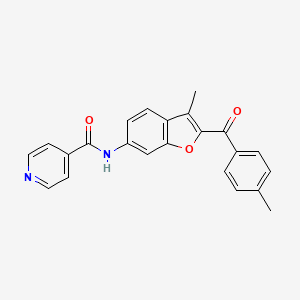
N-(4-isopropylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phenylpyridazine core, followed by the introduction of the piperidine carboxamide group. Common reaction conditions include the use of catalysts, specific temperature controls, and solvent systems to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often employing continuous flow techniques and automated synthesis platforms.
化学反応の分析
1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the phenyl or pyridazine rings are replaced by other substituents using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
科学的研究の応用
1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
N-(4-イソプロピルフェニル)-1-(6-フェニルピリダジン-3-イル)ピペリジン-4-カルボキサミドの作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の活性を調節し、細胞シグナル伝達経路の変化につながる可能性があります。関与する正確な分子機構と経路を解明するには、詳細な研究が必要です。
類似化合物:
- N-(4-イソプロピルフェニル)-1-(6-メチルピリダジン-3-イル)ピペリジン-4-カルボキサミド
- N-(4-イソプロピルフェニル)-1-(6-エチルピリダジン-3-イル)ピペリジン-4-カルボキサミド
比較:
- 構造上の違い: 主な違いは、ピリダジン環の置換基(例:フェニル対メチルまたはエチル)にあります。
- 化学的性質: これらの構造上の違いは、化学反応性と安定性にばらつきが生じる可能性があります。
- 生物学的活性: 異なる置換基の存在は、化合物の生物学的標的との相互作用に影響を与える可能性があり、治療の可能性と有効性に違いが生じます。
N-(4-イソプロピルフェニル)-1-(6-フェニルピリダジン-3-イル)ピペリジン-4-カルボキサミドは、その独特の化学的および生物学的性質に寄与する、構造的特徴のユニークな組み合わせにより際立っています。
類似化合物との比較
1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(6-Phenylpyridazin-3-yl)-N-[4-(methyl)phenyl]piperidine-4-carboxamide: This compound has a similar structure but with a methyl group instead of a propan-2-yl group, which may affect its chemical and biological properties.
1-(6-Phenylpyridazin-3-yl)-N-[4-(ethyl)phenyl]piperidine-4-carboxamide: The presence of an ethyl group can influence the compound’s reactivity and interactions with molecular targets.
1-(6-Phenylpyridazin-3-yl)-N-[4-(tert-butyl)phenyl]piperidine-4-carboxamide: The bulkier tert-butyl group can lead to steric hindrance, affecting the compound’s binding affinity and selectivity.
特性
分子式 |
C25H28N4O |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
1-(6-phenylpyridazin-3-yl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O/c1-18(2)19-8-10-22(11-9-19)26-25(30)21-14-16-29(17-15-21)24-13-12-23(27-28-24)20-6-4-3-5-7-20/h3-13,18,21H,14-17H2,1-2H3,(H,26,30) |
InChIキー |
KJZUNXBQWQUQEM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide](/img/structure/B11272728.png)
![4-methyl-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B11272734.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11272736.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B11272738.png)
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11272745.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11272747.png)
![3-{4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine](/img/structure/B11272750.png)

![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B11272756.png)
![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B11272759.png)
![1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11272760.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-cyclohexylpropanamide](/img/structure/B11272767.png)
![Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate](/img/structure/B11272770.png)

